molecular formula C9H9Cl B1355591 4-Chloro-2,3-dihydro-1H-indene CAS No. 15115-61-4

4-Chloro-2,3-dihydro-1H-indene

Cat. No.: B1355591
CAS No.: 15115-61-4
M. Wt: 152.62 g/mol
InChI Key: HHMPPXIOARAANX-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with a chlorine atom attached to the fourth carbon of the cyclopentane ring

Mechanism of Action

Target of Action

4-Chloro-2,3-dihydro-1H-indene is a derivative of indene . Indene derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indene derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular derivative and its target.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological activity. Indene derivatives are known to have a wide range of biological activities, and the specific effects would depend on the activity and the cellular context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, presence of other molecules, and more. For instance, this compound is a colorless liquid that is insoluble in water but can dissolve in alcohol and other organic solvents . This solubility profile could influence its action and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,3-dihydro-1H-indene typically involves the chlorination of 2,3-dihydro-1H-indene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of 4-chloroindane.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products Formed:

    Substitution Reactions: Various substituted indenes depending on the nucleophile used.

    Oxidation Reactions: Indanones or indanols.

    Reduction Reactions: 4-chloroindane.

Scientific Research Applications

Pharmaceutical Applications

1.1. Pharmaceutical Intermediates
4-Chloro-2,3-dihydro-1H-indene serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structure allows for the introduction of different functional groups, facilitating the development of new drugs with targeted therapeutic effects. For instance, derivatives of this compound have been explored for their potential in treating fibrotic diseases and cancer by inhibiting specific cellular pathways such as those involving Discoidin Domain Receptor 1 (DDR1) .

1.2. Anticancer Activity
Research indicates that compounds derived from this compound exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells that overexpress inhibitor of apoptosis (IAP) proteins, making them potential candidates for cancer therapies targeting a range of malignancies, including pancreatic and colorectal cancers .

Chemical Synthesis

2.1. Synthesis of Complex Organic Molecules
this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

2.2. Reaction Mechanisms
The compound can participate in nucleophilic substitutions and electrophilic additions due to the presence of both chloro and hydride functionalities. This reactivity enables the formation of diverse derivatives that can be further modified for specific applications .

3.1. Biological Studies
Several studies have highlighted the biological activities associated with this compound derivatives, particularly their antimicrobial and anti-inflammatory properties. For example, certain structural modifications have been shown to enhance their effectiveness against various pathogens .

3.2. Mechanism of Action
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells, modulating pathways that lead to therapeutic outcomes such as reduced inflammation or inhibited tumor growth .

Comparison with Similar Compounds

    2,3-Dihydro-1H-indene: Lacks the chlorine substituent, leading to different reactivity and applications.

    4-Methyl-2,3-dihydro-1H-indene: Contains a methyl group instead of chlorine, resulting in distinct chemical properties.

    4-Bromo-2,3-dihydro-1H-indene: Similar structure with a bromine atom, offering different reactivity patterns.

Uniqueness: 4-Chloro-2,3-dihydro-1H-indene is unique due to the presence of the chlorine atom, which influences its chemical reactivity and potential applications. The chlorine substituent can participate in various chemical reactions, making this compound versatile for synthetic and industrial purposes.

Biological Activity

4-Chloro-2,3-dihydro-1H-indene is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H9ClC_{10}H_9Cl and a molecular weight of approximately 164.63 g/mol. It is characterized by the presence of a chloro substituent on the indene structure, which influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties. One study highlighted its role as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), which is involved in fibrosis and cancer progression. By inhibiting DDR1, this compound may offer therapeutic strategies against pancreatic cancer and other fibrotic conditions .

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Target : DDR1
  • Mode of Action : The compound binds to the kinase domain of DDR1, inhibiting its activity and subsequent signaling pathways related to collagen-induced epithelial-mesenchymal transition.
  • Result : This inhibition may prevent tumor progression and fibrosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundChloro substituent on indeneAntimicrobial and anticancer activity
5-Amino-2,3-dihydro-1H-indeneAmino group instead of chloroNeuroprotective effects
6-Bromo-4-chloro-2,3-dihydro-1H-indeneBromine substituentDistinct pharmacological profiles

This table illustrates how variations in substituents can influence biological activity while maintaining the core indene structure.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various indene derivatives, this compound was shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cancer Research

Another research effort focused on the anticancer potential of this compound. In vitro assays demonstrated that treatment with this compound reduced cell viability in pancreatic cancer cell lines by inducing apoptosis through DDR1 inhibition. These findings suggest that further exploration into its use as an anticancer agent is warranted .

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMPPXIOARAANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30495541
Record name 4-Chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15115-61-4
Record name 4-Chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30495541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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